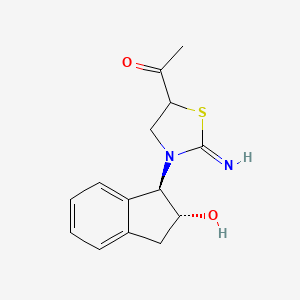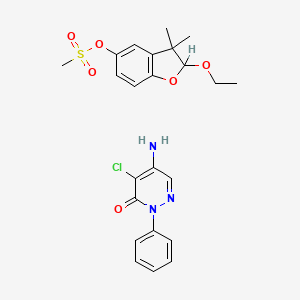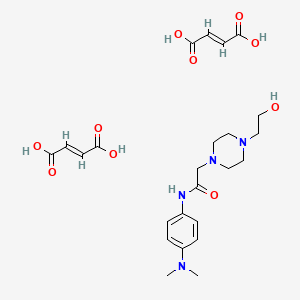
N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a dimethylaminophenyl group and a piperazinylacetamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of 4-dimethylaminobenzaldehyde with an appropriate amine under acidic conditions to form the intermediate.
Piperazinylacetamide Formation: The intermediate is then reacted with 2-hydroxyethylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinylacetamide.
Dimaleate Salt Formation: Finally, the compound is converted to its dimaleate salt form by reacting with maleic acid under controlled pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including crystallization and recrystallization to ensure high purity.
Quality Control: Rigorous testing for consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate involves its interaction with specific molecular targets:
Molecular Targets: Binds to receptors or enzymes, modulating their activity.
Pathways Involved: Influences signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide
- N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide monomaleate
Uniqueness
N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate stands out due to its specific dimaleate salt form, which can influence its solubility, stability, and bioavailability compared to its counterparts.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
119017-77-5 |
|---|---|
Molecular Formula |
C24H34N4O10 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[4-(dimethylamino)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C16H26N4O2.2C4H4O4/c1-18(2)15-5-3-14(4-6-15)17-16(22)13-20-9-7-19(8-10-20)11-12-21;2*5-3(6)1-2-4(7)8/h3-6,21H,7-13H2,1-2H3,(H,17,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
YWFRYGRNCYBDOD-LVEZLNDCSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCO)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


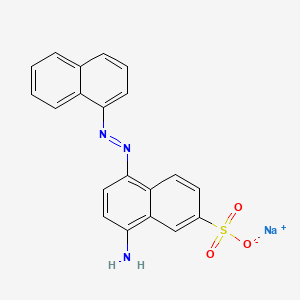

![[(3S,3aR,6S,6aS)-3-[6-(dimethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12768573.png)
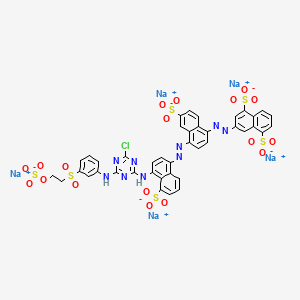
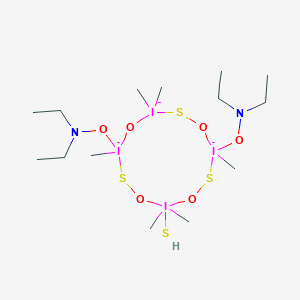
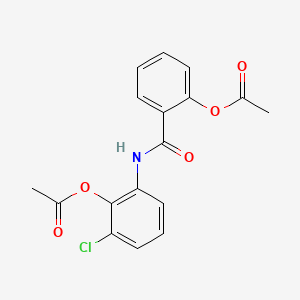
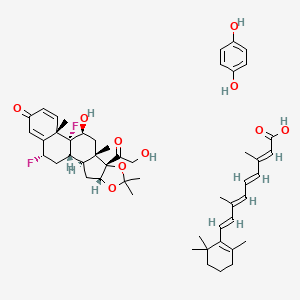

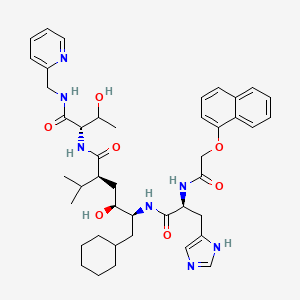
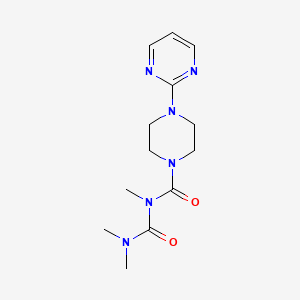
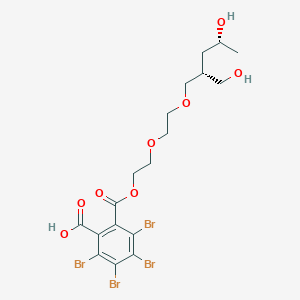
![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
